Product packaging for 3'-Fluoro-3'-deoxycytidine(Cat. No.:CAS No. 123402-20-0)

3'-Fluoro-3'-deoxycytidine

Cat. No.: B176562
CAS No.: 123402-20-0
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorine Substitution in Nucleoside Structures for Research Applications

The introduction of fluorine into nucleoside structures is a key strategy in drug design due to the unique properties of the fluorine atom. nih.gov Fluorine is the most electronegative element and has a small atomic size, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group. oup.comnumberanalytics.com This substitution can lead to minimal steric hindrance while inducing significant changes in the molecule's electronic properties. mdpi.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. oup.com This increased bond strength makes the nucleoside analogue more resistant to metabolic cleavage by enzymes, prolonging its biological half-life. researchgate.net Fluorination, particularly at the 2' or 3' position of the sugar moiety, is known to increase the chemical stability of the glycosyl bond, which connects the sugar to the nucleobase, especially in acidic conditions. nih.gov

Altered Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, affect dipole-dipole interactions, and modulate the molecule's lipophilicity. oup.commdpi.com These modifications can improve pharmacokinetic properties such as cell membrane permeability. numberanalytics.com

Conformational Control: The substitution of a hydroxyl group with fluorine can significantly influence the conformation of the sugar ring (the "sugar pucker"). nih.gov This is critical because the three-dimensional shape of a nucleoside analogue is crucial for its interaction with target enzymes like viral polymerases or kinases. nih.govnih.gov By promoting a specific, biologically active conformation, fluorine substitution can enhance the compound's potency and selectivity. nih.gov

Overview of 3'-Fluoro-3'-deoxynucleosides as a Class of Bioactive Compounds

Within the broader family of fluorinated nucleosides, the 3'-fluoro-3'-deoxynucleosides are a prominent subclass investigated for their therapeutic potential. In these compounds, the hydroxyl group at the 3' position of the sugar ring is replaced by a fluorine atom. This specific modification is critical as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends a DNA or RNA chain. Its replacement by fluorine acts as a chain terminator during nucleic acid synthesis, a primary mechanism for the antiviral and anticancer activity of many nucleoside analogues. nih.gov

Research has demonstrated that 3'-fluoro-3'-deoxynucleosides exhibit a wide spectrum of biological activities. For instance, various analogues have been synthesized and tested against numerous viruses and cancer cell lines. researchgate.netnih.gov 3'-Fluoro-3'-deoxyadenosine, an adenosine (B11128) analogue, has shown broad-spectrum antiviral activity against DNA and RNA viruses. nih.govnih.gov Similarly, 3'-Fluoro-3'-deoxythymidine (also known as Alovudine) has been identified as a potent inhibitor of human immunodeficiency virus (HIV) replication and also exhibits anti-leukemic activity. medchemexpress.comnih.gov The biological activity of these compounds often depends on their conversion within the cell to the active triphosphate form, which then competes with natural nucleotides for incorporation by polymerases. mdpi.com

Table 1: Biological Activity of Representative 3'-Fluoro-3'-deoxynucleosides
CompoundCore NucleosideObserved Biological ActivityReference
3'-Fluoro-3'-deoxyadenosineAdenosineBroad-spectrum antiviral (Poxvirus, Poliovirus, Coxsackie B virus, Reovirus, Flaviviruses) nih.govnih.gov
3'-Fluoro-3'-deoxythymidine (Alovudine)Thymidine (B127349)Anti-HIV, Anti-orthopoxvirus, Anti-leukemic medchemexpress.comnih.govselleckchem.com
3'-Fluoro-3'-deoxyguanosineGuanosineAntiviral (Tick-borne encephalitis virus) nih.gov
3'-Fluoro-3'-deoxyuridineUridine (B1682114)Antiviral (Tick-borne encephalitis virus) nih.gov
3'-Deoxy-3'-fluoroxylocytidineCytidine (B196190) (xylo-config.)Anticancer, Antiviral (Flaviviruses)

Research Landscape and Specific Focus on 3'-Fluoro-3'-deoxycytidine

The research landscape for 3'-fluoro-3'-deoxynucleosides is diverse, with numerous studies focusing on analogues of adenosine, thymidine, and guanosine. nih.govresearchgate.netnih.gov The synthesis of these compounds is often complex, requiring multi-step procedures to introduce the fluorine atom with the correct stereochemistry. nih.gov A common synthetic strategy involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on a suitably protected nucleoside precursor. nih.gov

While its purine (B94841) and thymidine counterparts have been more extensively studied, research into this compound has also been pursued. A specific stereoisomer, 3'-Deoxy-3'-fluoroxylocytidine (dF-C), which has a xylo-configuration in its sugar moiety, has been investigated for its biological activity. Research indicates that this compound possesses broad antitumor activity, particularly against certain lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Furthermore, it has demonstrated potential antiviral activity against flaviviruses. The mechanism of action is believed to involve its incorporation into DNA, where it terminates chain elongation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN3O4 B176562 3'-Fluoro-3'-deoxycytidine CAS No. 123402-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBNLOZXOHYOP-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154007
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123402-20-0
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Fluoro 3 Deoxycytidine

Stereoselective Synthesis of 3'-Fluoro-3'-deoxyribofuranose Building Blocks

The cornerstone of synthesizing 3'-Fluoro-3'-deoxycytidine is the preparation of a 3'-deoxy-3'-fluororibofuranose intermediate with precise stereochemistry. A common strategy is to introduce the fluorine atom into a pre-existing sugar scaffold using a deoxyfluorination reaction. The stereochemical outcome of this reaction is critical and is often directed by the configuration of the starting material.

One established method involves starting from a readily available xylo-configured nucleoside or sugar derivative. The hydroxyl group at the 3'-position, which has the opposite stereochemistry (up-facing) to the desired ribo-configuration (down-facing), is an ideal target for SN2 (bimolecular nucleophilic substitution) fluorination. This reaction proceeds with an inversion of configuration, thereby establishing the correct stereochemistry at the C3' position.

A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). For instance, treatment of a protected 2',5'-di-O-tritylated xylo-nucleoside with DAST effectively replaces the 3'-hydroxyl group with a fluorine atom, yielding the desired 3'-fluoro-3'-deoxyribo configuration.

Alternatively, a versatile building block, 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranose , can be synthesized and used for coupling with various nucleobases. nih.govresearchgate.net The synthesis of this key intermediate ensures that the fluorine is installed with the correct stereochemistry before the glycosylation step, providing a convergent route to a wide array of 3'-fluorinated nucleosides.

Starting Material TypeFluorinating AgentKey FeatureResulting Stereochemistry
Xylo-configured sugar/nucleosideDiethylaminosulfur trifluoride (DAST)SN2 reaction mechanismInversion of configuration to yield the desired ribo form
Protected Ribose Derivative(Not specified in detail)Multi-step synthesisControlled formation of a versatile fluorinated building block

Glycosylation Reactions for the Formation of this compound Nucleoside

Glycosylation is the crucial step where the presynthesized 3'-fluoro-3'-deoxyribofuranose sugar is attached to the cytosine base via an N-glycosidic bond. The Vorbrüggen glycosylation is a standard and highly effective method for this purpose.

In this procedure, the heterocyclic base (cytosine) is first silylated to enhance its solubility and nucleophilicity. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl). The protected fluorinated sugar, typically an acylated derivative like 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranose, serves as the glycosyl donor.

The coupling reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). The reaction proceeds with a high degree of stereoselectivity, predominantly yielding the β-anomer, which is the stereoisomer found in naturally occurring nucleosides. Following the coupling, the protecting groups on the sugar (e.g., benzoyl) and the silyl (B83357) groups on the base are removed under basic conditions (e.g., with methanolic ammonia) to yield the final this compound nucleoside. nih.govresearchgate.net

ComponentExample Reagent/CompoundPurpose
Glycosyl Donor 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoseProvides the fluorinated sugar moiety
Glycosyl Acceptor Silylated CytosineProvides the nucleobase
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl4Promotes the C-N bond formation
Deprotection Agent Methanolic AmmoniaRemoves acyl protecting groups from the sugar

Strategies for 5'-Phosphate and Triphosphate Synthesis of this compound Analogues

For many biological research applications, particularly those involving polymerases or kinases, the nucleoside must be converted into its 5'-monophosphate, diphosphate (B83284), or triphosphate form. This sequential phosphorylation is a critical step in activating the nucleoside analogue.

The initial phosphorylation at the 5'-hydroxyl group is a key step. A common and effective method for regioselective 5'-monophosphorylation of unprotected nucleosides is the Yoshikawa procedure . nih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.org This method utilizes phosphorus oxychloride (POCl3) in a trialkylphosphate solvent, such as trimethyl phosphate (B84403). The use of a trialkylphosphate as the solvent helps to direct the phosphorylation primarily to the 5'-position, which is the most sterically accessible hydroxyl group. mdpi.com This approach is advantageous as it often does not require prior protection of the 2'-hydroxyl or the amino group on the cytosine base. mdpi.com

Once the 5'-monophosphate is obtained and purified, it can be further phosphorylated to the corresponding 5'-diphosphate and 5'-triphosphate. The conversion of the 5'-monophosphate to the 5'-triphosphate is often the most critical transformation, as the triphosphate is the direct substrate for polymerases.

A robust and widely adopted "one-pot, three-step" method for this conversion is the Ludwig-Eckstein synthesis . nih.govmdpi.commdpi.comresearchgate.net In this procedure, the 5'-monophosphate is first activated, for example, with carbonyldiimidazole, and then reacted with pyrophosphate. A more contemporary and reliable variation of this method involves reacting the nucleoside with salicyl phosphorochloridite, followed by reaction with pyrophosphate and subsequent oxidation. mdpi.commdpi.com This approach is known for generating fewer by-products, which simplifies the purification process. nih.gov Research has confirmed the successful synthesis of this compound-5'-triphosphate using these established chemical phosphorylation strategies. nih.govresearchgate.net

Phosphorylation StepCommon MethodKey ReagentsProduct
Monophosphorylation Yoshikawa ProcedurePOCl3, Trimethyl phosphateThis compound-5'-monophosphate
Triphosphorylation Ludwig-Eckstein MethodSalicyl phosphorochloridite, Pyrophosphate, Oxidizing agentThis compound-5'-triphosphate

Chemical Modification Strategies for Enhanced Research Utility (e.g., prodrug precursors for in vitro and in vivo research models)

To improve the utility of nucleoside analogues like this compound in cellular-based research, chemical modifications are often employed to create prodrugs. A primary challenge for nucleoside analogues is their reliance on cellular kinases for the initial phosphorylation to the monophosphate form, a step that can be slow and inefficient, thereby limiting their activity.

The ProTide (PROdrug + nucleoTIDE) technology is a highly successful prodrug strategy designed to bypass this rate-limiting step. nih.govacs.orgwikipedia.orgtandfonline.com This approach delivers the nucleoside analogue into the cell in a pre-activated, monophosphorylated state. The phosphate group is masked with two protecting groups: an aryl group (like a substituted phenol) and an amino acid ester (commonly an L-alanine ester). nih.govacs.org

This phosphoramidate (B1195095) structure is neutral and lipophilic, which facilitates its passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes in a stepwise manner:

Esterases, such as Cathepsin A, cleave the amino acid ester to yield a carboxylate intermediate. nih.govacs.org

This intermediate undergoes spontaneous cyclization, releasing the amino acid and forming an unstable cyclic species.

The cyclic intermediate then expels the aryl group, unmasking the nucleoside 5'-monophosphate. nih.govacs.org

This strategy effectively delivers the monophosphate into the cell, circumventing the need for the initial kinase-mediated phosphorylation. This technology has been successfully applied to a wide range of nucleoside analogues to enhance their potency in research models. nih.govnucana.com

Prodrug StrategyChemical MoietyMechanism of ActionIntended Outcome for Research
ProTide Technology Aryl phosphoramidate of the 5'-monophosphateMasks the charged phosphate group to increase cell permeability.Bypasses the initial, often inefficient, enzymatic phosphorylation step, leading to higher intracellular concentrations of the active monophosphate.

Preclinical Biological Investigations in Research Models

In Vitro Antiviral Research Models

The antiviral properties of 3'-Fluoro-3'-deoxycytidine and its derivatives have been assessed against a range of viruses, demonstrating notable inhibitory effects on viral replication and key viral enzymes.

Inhibition of Viral Replication in Cell Culture Systems

The compound has shown varied efficacy in inhibiting the replication of several important human pathogens in cell-based assays.

Hepatitis B Virus (HBV): In HBV DNA-transfected cell lines, such as the 2.2.15 cell line, derivatives of 3'-deoxycytidine (B105747) have demonstrated potent anti-HBV activity. nih.govpnas.orgnih.gov For instance, 3'-fluoro-5-methyl-deoxycytidine (FddMeCyt) at a concentration of 0.3 microM almost completely blocked the production of HBV particles. nih.govnih.gov This inhibitory effect on viral DNA replication was observed at concentrations significantly lower than those causing cytotoxicity. nih.gov Studies have also highlighted the selective inhibition of HBV in transfected liver cells by various enantiomers of 2',3'-dideoxycytidine analogs. asm.org The triphosphate form of the L-enantiomer of 2',3'-dideoxy-5-fluorocytidine (β-L-FDDC) was found to be a potent inhibitor of HBV DNA polymerase. acs.org Furthermore, in primary duck hepatocyte cultures, a model for HBV infection, a related compound, β-l-Fd4C, exhibited a long-lasting inhibitory effect on viral DNA synthesis. researchgate.net

Human Immunodeficiency Virus (HIV): The triphosphate forms of 3'-fluoro-modified pyrimidine (B1678525) nucleosides, including a derivative of 3'-deoxycytidine, are recognized as selective inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov Emtricitabine (B123318) (FTC), a synthetic analog of 2′,3′-dideoxy-5-fluoro-3′-thiacytidine, has shown potent activity against both HIV-1 and HIV-2. mdpi.com In various T-cell lines, FTC exhibited EC50 values ranging from 0.009 to 1.5 µM against laboratory-adapted strains of HIV-1. mdpi.com It has been noted that some deoxycytidine analogues are active against HIV strains that are resistant to other nucleoside analogues. wikipedia.org However, not all 3'-fluoro-modified nucleosides are active against HIV; the 5'-triphosphates of several β-l-2',3'-dideoxy-3'-fluoro nucleosides were found to be inactive against HIV reverse transcriptase. acs.org

Flaviviruses: Research has indicated that 3'-deoxy-3'-fluoroadenosine, a related fluorinated nucleoside, demonstrates potent, low-micromolar inhibition of in vitro replication of flaviviruses such as Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV). nih.gov While this points to the potential of the 3'-fluoro-nucleoside scaffold against flaviviruses, specific data on this compound's activity against this viral family is less detailed in the provided context.

Analysis of Viral Enzyme Inhibition

The mechanism of antiviral action for this compound and its analogs primarily involves the targeting of essential viral enzymes.

Viral Reverse Transcriptases: The triphosphate derivatives of 3'-fluoro-modified pyrimidine nucleosides are known to be selective inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov Emtricitabine 5'-triphosphate, for example, competes with the natural substrate 2'-deoxycytidine (B1670253) 5'-triphosphate and, upon incorporation into the viral DNA chain, causes termination of DNA synthesis due to the absence of a 3'-hydroxyl group. pmda.go.jp Similarly, the triphosphate of 3'-Fluoro-3'-deoxythymidine (Alovudine) is a potent inhibitor of reverse transcriptase. selleckchem.com

Viral DNA Polymerases: The 5'-triphosphates of 3'-deoxy-3'-fluoro-β-l-thymidine (β-l-FTTP), 2',3'-dideoxy-3'-fluoro-β-l-cytidine (β-l-FdCTP), and 2',3'-dideoxy-3'-fluoro-β-l-5-methylcytidine (β-l-FMetdCTP) have been identified as effective inhibitors of both Hepatitis B Virus (HBV) and Duck Hepatitis B Virus (DHBV) DNA polymerases, with IC50 values ranging from 0.25 to 10.4 μM. acs.org In a cell-free system expressing the DHBV polymerase, the triphosphate form of β-l-Fd4C demonstrated concentration-dependent inhibition of dCTP incorporation into the viral minus-strand DNA, with a 50% inhibitory concentration of 0.2 μM. researchgate.net This inhibition is likely competitive with dCTP incorporation, leading to premature DNA chain termination. researchgate.net

Viral Methyltransferases: While the primary antiviral mechanism appears to be the inhibition of polymerases, the broader class of nucleoside analogs can also affect other viral enzymes. For instance, the NS5 protein of flaviviruses, which possesses methyltransferase activity, binds to the viral genome. imrpress.com However, direct evidence of this compound inhibiting viral methyltransferases is not explicitly detailed in the provided search results.

In Vitro Anticancer Research Models

In addition to its antiviral properties, this compound and its analogs have been investigated for their potential as anticancer agents, showing effects on cell proliferation, cell cycle, and apoptosis in various cancer cell lines.

Cellular Growth Inhibition and Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity across a range of cancer cell models.

Inhibition of Cancer Cell Growth: 5-Fluoro-2'-deoxycytidine (B1672315) (FCdR), a related compound, has been shown to inhibit the proliferation of the HCT116 colon cancer cell line with an IC50 value between 0.025 and 0.05 μM. d-nb.info In another study, the IC50 values for FCdR in HCT-116 cells were reported to be 1.72 ± 0.23 μM at 24 hours and 1.63 ± 0.21 μM at 48 hours. brieflands.comresearchgate.net The compound has also shown growth-inhibitory effects on mouse leukemic L5178Y cells, with an IC50 value of 33 µg/ml. pcom.edu Furthermore, FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine), another cytidine (B196190) analog, has been reported to inhibit the proliferation of malignant cells. frontiersin.org

CompoundCell LineIC50 ValueTime PointSource
5-Fluoro-2'-deoxycytidine (FCdR)HCT116 (Colon Cancer)0.025-0.05 μMNot Specified d-nb.info
5-Fluoro-2'-deoxycytidine (FCdR)HCT116 (Colon Cancer)1.72 ± 0.23 μM24 hours brieflands.comresearchgate.net
5-Fluoro-2'-deoxycytidine (FCdR)HCT116 (Colon Cancer)1.63 ± 0.21 μM48 hours brieflands.comresearchgate.net
5-fluoro-3'-deoxycytidineL5178Y (Mouse Leukemia)33 µg/mlNot Specified pcom.edu

Induction of Cell Cycle Modulation and Apoptosis Pathways in Cellular Research Models

A key mechanism of the anticancer activity of this compound analogs is their ability to interfere with the cell cycle and trigger programmed cell death.

Cell Cycle Arrest: 5-Fluoro-2'-deoxycytidine has been observed to induce cell cycle arrest at the G2/M phase in HCT116 cells. d-nb.infomedchemexpress.comscielo.br This arrest is mediated through the activation of the DNA damage response pathway. d-nb.infomedchemexpress.com Similarly, a novel 2'-fluoro derivative of 5-azacytidine (B1684299) caused a G2/M phase arrest in P388 and L1210 murine leukemia cells. scirp.org

Induction of Apoptosis: The compound and its analogs are potent inducers of apoptosis. In HCT116 cells, 5-Fluoro-2'-deoxycytidine treatment leads to a significant increase in apoptosis. brieflands.comresearchgate.net Studies in human hepatocellular carcinoma cell lines (Hep3B, SMMC-7721, and HA22T/VGH) also showed that this compound significantly induced apoptosis. nih.gov The induction of apoptosis can be mediated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. frontiersin.orgnih.gov For instance, FNC was reported to increase the protein expression of Fas, FasL, and TNF-α, which are involved in the extrinsic pathway. frontiersin.org In the intrinsic pathway, 5-Fluoro-2'-deoxycytidine treatment led to the up-regulation of pro-apoptotic genes like BAX and BAK and down-regulation of anti-apoptotic genes like Bcl-2 and Bcl-xL. nih.gov

Effects on Gene Expression and Signal Transduction Pathways

The antiproliferative and pro-apoptotic effects of this compound are underpinned by its ability to modulate gene expression and key signaling pathways.

In Vivo Research Models for Molecular Imaging of Proliferation (e.g., using 3'-Deoxy-3'-[18F]Fluorothymidine as a model tracer)

The radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine, abbreviated as [¹⁸F]FLT, serves as a key tool in positron emission tomography (PET) for the non-invasive imaging of cellular proliferation in living organisms. nih.govnih.gov This thymidine (B127349) analog is used to measure the activity of thymidine kinase 1 (TK1), an enzyme pivotal to the DNA salvage pathway and thus, cellular proliferation. snmjournals.org The principle behind [¹⁸F]FLT PET is that its uptake and retention within cells mirror the rate of cell division, offering a window into the proliferative status of tissues, particularly tumors. nih.govthno.org

Preclinical studies using animal models, such as mice with tumor xenografts, have been instrumental in understanding the mechanisms of [¹⁸F]FLT and its potential as a biomarker. snmjournals.org These in vivo models allow for the investigation of the tracer's biodistribution, its correlation with therapeutic response, and its relationship with established proliferation markers. snmjournals.orgaacrjournals.org For instance, research in murine models of B-cell lymphoma has demonstrated specific accumulation of [¹⁸F]FLT in tumor tissues. aacrjournals.org

While [¹⁸F]FLT is a valuable research tool, its uptake can be influenced by the balance between the de novo and salvage pathways for thymidine synthesis, which can complicate the interpretation of imaging results. thno.orgplos.org

Mechanisms of Tracer Uptake and Retention in Tumor Xenografts

The uptake of [¹⁸F]FLT in tumor xenografts is a multi-step process that reflects the proliferative activity of the cancer cells. thno.orgresearchgate.net

Transport into the Cell: [¹⁸F]FLT is transported from the bloodstream into the tumor cells primarily through active transport mechanisms, specifically by nucleoside transporters like the human equilibrative nucleoside transporter 1 (hENT1). thno.orgresearchgate.net Passive diffusion also plays a minor role in its cellular uptake. thno.orgresearchgate.net

Phosphorylation and Trapping: Once inside the cell, [¹⁸F]FLT is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is particularly active during the S-phase of the cell cycle. thno.orgaacrjournals.org This phosphorylation converts [¹⁸F]FLT into [¹⁸F]FLT-monophosphate. aacrjournals.org Unlike natural thymidine monophosphate, this fluorinated analog is not readily incorporated into DNA. nih.govsnmmi.org The phosphorylated form is also unable to exit the cell, leading to its intracellular trapping. thno.orgresearchgate.netsnmmi.org This accumulation of the radiotracer is what is detected by PET imaging. aacrjournals.org

Metabolic Stability: [¹⁸F]FLT is relatively stable in vivo and is not significantly degraded by enzymes like thymidine phosphorylase. snmmi.org This stability ensures that the measured radioactivity is primarily from the trapped, phosphorylated tracer.

The retention of [¹⁸F]FLT within the tumor is therefore directly proportional to the activity of TK1, which is closely linked to the rate of cellular proliferation. snmmi.org However, it is important to note that some studies have shown that in certain cancer cell lines, a small percentage of [¹⁸F]FLT can be incorporated into DNA. nih.govaacrjournals.org

The table below summarizes the key steps in the uptake and retention of [¹⁸F]FLT in tumor xenografts.

StepMechanismKey Molecules InvolvedOutcome
Cellular Uptake Active Transport & Passive DiffusionNucleoside Transporters (e.g., hENT1)[¹⁸F]FLT enters the tumor cell
Intracellular Trapping PhosphorylationThymidine Kinase 1 (TK1)[¹⁸F]FLT is converted to [¹⁸F]FLT-monophosphate and trapped inside the cell
Metabolism Minimal Degradation-[¹⁸F]FLT remains largely intact, allowing for accurate imaging

Correlation with Proliferation Biomarkers (e.g., Ki67 Index) in Research Models

A significant area of preclinical research has focused on validating [¹⁸F]FLT uptake as a true measure of proliferation by comparing it with established ex vivo biomarkers, most notably the Ki-67 labeling index. plos.org The Ki-67 protein is present in cells during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0), making it a widely used marker of the growth fraction of a cell population. plos.orgresearchgate.net

Numerous studies across various tumor models have investigated the relationship between [¹⁸F]FLT uptake, measured by PET, and Ki-67 expression, determined by immunohistochemistry of the excised tumor tissue. The results of these correlations have been varied.

A systematic review of 174 preclinical studies found that in 102 instances where [¹⁸F]FLT uptake was compared to histological proliferation markers (primarily Ki-67), a positive association was reported in the majority of cases. thno.org Specifically, 77% of these comparisons showed a good concordance between tracer accumulation and tumor biology. thno.org For example, a strong positive correlation (r=0.72, P<0.0001) was observed between [¹⁸F]FLT uptake and the Ki-67 proliferative index in renal cell carcinoma. researchgate.net Similarly, in a study on B-cell lymphoma, a very high correlation (r = 0.95, P < 0.005) was found between [¹⁸F]FLT standardized uptake values and the Ki-67 labeling index. aacrjournals.org

However, the correlation is not always straightforward. Some studies have reported a lack of significant correlation between [¹⁸F]FLT uptake and Ki-67. plos.org For instance, one study involving nine different human tumor xenograft cell lines found a Spearman correlation coefficient of -0.07 (p > 0.05) between [¹⁸F]FLT uptake and Ki-67 indices, indicating no significant relationship. plos.orgsemanticscholar.org In the same study, a statistically significant, albeit moderate, correlation of 0.36 was found between [¹⁸F]FLT uptake and TK1 scoring. plos.orgsemanticscholar.org This suggests that [¹⁸F]FLT uptake may more closely reflect TK1 activity, which is primarily confined to the S-phase of the cell cycle, rather than the broader measure of proliferation provided by Ki-67. plos.org

The table below presents a selection of findings from different preclinical studies on the correlation between [¹⁸F]FLT uptake and the Ki-67 index.

Tumor ModelCorrelation (r-value)p-valueReference
Renal Cell Carcinoma0.72<0.0001 researchgate.net
B-Cell Lymphoma0.95<0.005 aacrjournals.org
Various Human Tumor Xenografts-0.07>0.05 plos.orgsemanticscholar.org
Murine B-Cell Lymphoma0.63<0.05 aacrjournals.org

These discrepancies highlight that while [¹⁸F]FLT is a valuable tool for imaging proliferation, its interpretation requires careful consideration of the specific tumor biology, including the relative reliance on the thymidine salvage pathway versus the de novo synthesis pathway. plos.org

Metabolic Pathways and Preclinical Pharmacokinetics of 3 Fluoro 3 Deoxycytidine Analogues

Intracellular Anabolism and Catabolism in Cellular Research Systems

The therapeutic efficacy of nucleoside analogues like 3'-Fluoro-3'-deoxycytidine is contingent on their intracellular transformation into active forms and their subsequent breakdown. This process involves a delicate balance between anabolic (building up) and catabolic (breaking down) pathways.

Anabolism: The Activation Pathway

Upon entering a cell, this compound and its analogues must be phosphorylated to become pharmacologically active. This process is a sequential addition of phosphate (B84403) groups, converting the nucleoside into its monophosphate, diphosphate (B83284), and ultimately its triphosphate form. The initial and often rate-limiting step is the phosphorylation to the monophosphate derivative, a reaction catalyzed by specific enzymes known as nucleoside kinases.

For cytidine (B196190) analogues, deoxycytidine kinase (dCK) is a key enzyme in their activation. pnas.orgnih.gov Research on various fluorinated cytidine analogues, such as 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C) and 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd), has demonstrated that these compounds are substrates for dCK, which converts them to their respective monophosphates. Current time information in IN.nih.gov Subsequent phosphorylations are carried out by other cellular kinases, such as pyrimidine (B1678525) nucleoside monophosphate kinase and nucleoside diphosphate kinase, to yield the active triphosphate metabolite. nih.gov This active triphosphate form can then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands, leading to chain termination and inhibition of DNA synthesis. pnas.org

The stereochemistry of the analogue can influence its interaction with activating enzymes. Studies have shown that dCK can have a relaxed enantioselectivity, meaning it can phosphorylate both D- and L-enantiomers of certain cytidine analogues, sometimes even favoring the "unnatural" L-form. nih.gov

Catabolism: The Inactivation Pathway

The primary catabolic pathway for many cytidine analogues involves deamination, a reaction catalyzed by the enzyme cytidine deaminase (CDA). This enzyme converts the cytidine analogue into its corresponding uridine (B1682114) analogue, which may have reduced or no therapeutic activity and can be further metabolized and eliminated from the cell. pnas.orgaacrjournals.org For instance, gemcitabine (B846) (2′,2′-difluoro-2′-deoxycytidine) is rapidly inactivated by CDA to 2′,2′-difluoro-2′-deoxyuridine (dFdU). aacrjournals.org

The susceptibility to deamination by CDA is a critical determinant of a nucleoside analogue's potency and pharmacokinetic profile. Some analogues are designed to be resistant to CDA to prolong their intracellular half-life and enhance their therapeutic effect. For example, the L-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) is resistant to deamination by CDA, in contrast to its D-enantiomer. asm.org Similarly, L(-)Fd4C has been shown to be a poor substrate for deoxycytidine deaminase. Current time information in IN. The co-administration of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), is a clinical strategy used to protect susceptible cytidine analogues from rapid catabolism, thereby increasing their bioavailability and efficacy. pnas.orgaacrjournals.org

EnzymeRole in MetabolismSubstrate Analogue ExamplesCitation
Deoxycytidine Kinase (dCK)Anabolism (Activation)Gemcitabine, 5-Fluoro-2'-deoxycytidine, L(-)Fd4C pnas.orgnih.govCurrent time information in IN.nih.gov
Cytidine Deaminase (CDA)Catabolism (Inactivation)Gemcitabine, 5-Fluoro-2'-deoxycytidine pnas.orgaacrjournals.org
Pyrimidine Nucleoside Monophosphate KinaseAnabolism (Activation)Gemcitabine nih.gov
Nucleoside Diphosphate KinaseAnabolism (Activation)Gemcitabine nih.gov

Biotransformation and Metabolite Characterization in Ex Vivo and Animal Research Models

In vivo, the metabolic fate of fluorinated cytidine analogues is largely determined by the interplay between activating kinases and catabolizing deaminases, with significant species-specific differences. For example, in studies with capecitabine, a prodrug that is ultimately converted to 5-fluorouracil (B62378) (5-FU), the primary metabolite found in the plasma and urine of rats was 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), due to low cytidine deaminase activity in this species. In contrast, in mice and humans, the downstream metabolites 5'-deoxy-5-fluorouridine (5'-DFUR) and the breakdown products of 5-FU were more abundant, reflecting higher CDA activity. allfluoro.com

Animal models, particularly rhesus monkeys, have been instrumental in characterizing the pharmacokinetics of nucleoside analogues. Studies with racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) in rhesus monkeys revealed that the primary route of elimination was renal excretion of the unchanged drug. asm.org However, a deaminated metabolite, 2',3'-dideoxy-5-fluoro-3'-thiauridine (B1256195) (FTU), was also detected in serum and urine. asm.org Furthermore, minor amounts of glucuronide conjugates of both the parent drug and its metabolite were identified, indicating that glucuronidation is another potential biotransformation pathway. asm.org This is consistent with findings for 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), where the glucuronide conjugate was readily detected in the urine of rhesus monkeys. nih.gov

Pharmacokinetic studies in mice with 2′,2′-difluoro-2′-deoxycytidine (gemcitabine) have shown that co-administration of the CDA inhibitor tetrahydrouridine (THU) significantly alters its biotransformation. While THU did not substantially change the plasma half-life of intravenously administered gemcitabine, it markedly decreased the formation of the inactive metabolite dFdU. aacrjournals.org This modulation of metabolism is particularly important for oral administration, where THU can inhibit the extensive first-pass metabolism in the gut and liver, thereby increasing the oral bioavailability of the active drug. aacrjournals.org

AnalogueAnimal ModelMajor Metabolites IdentifiedKey Pharmacokinetic FindingsCitation
CapecitabineRat, Mouse5'-deoxy-5-fluorocytidine (rat), 5'-deoxy-5-fluorouridine (mouse), FUPA, FBAL (mouse)Species-dependent metabolism due to differing cytidine deaminase activity. allfluoro.com
2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC)Rhesus Monkey2',3'-dideoxy-5-fluoro-3'-thiauridine (FTU), Glucuronide conjugates (minor)Renal excretion of unchanged drug is the major elimination route; deamination to FTU occurs. asm.org
2′,2′-difluoro-2′-deoxycytidine (gemcitabine)Mouse2′,2′-difluoro-2′-deoxyuridine (dFdU)Co-administration with THU decreases dFdU formation and increases oral bioavailability. aacrjournals.org
3'-deoxy-3'-fluorothymidine (FLT)Rhesus MonkeyGlucuronide conjugateGlucuronidation is a notable metabolic pathway. nih.gov

Transport Mechanisms Across Biological Barriers in Research Models (e.g., nucleoside transporters)

For nucleoside analogues to exert their effects, they must first cross the cell membrane to reach their intracellular targets. This transport is mediated by specialized membrane proteins known as nucleoside transporters (NTs). The expression levels and substrate specificity of these transporters can significantly influence the uptake and, consequently, the efficacy of nucleoside analogue drugs.

The two major families of nucleoside transporters in mammalian cells are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs)

ENTs, such as hENT1 and hENT2, are sodium-independent and transport nucleosides down their concentration gradient. They are broadly expressed in human tissues. Research on 3'-deoxy-3'-fluorothymidine (FLT), a thymidine (B127349) analogue structurally related to this compound, has shown that hENT1 is a major transporter for its cellular uptake. nih.gov Similarly, studies with gemcitabine have implicated hENT1 as a key transporter for its entry into pancreatic cancer cells. collectionscanada.ca The level of hENT1 expression can correlate with the sensitivity of cancer cells to gemcitabine, highlighting its critical role in drug efficacy.

Concentrative Nucleoside Transporters (CNTs)

CNTs (hCNT1, hCNT2, and hCNT3) are sodium-dependent transporters that can move nucleosides against their concentration gradient, actively accumulating them within the cell. These transporters exhibit more defined substrate specificities: hCNT1 is pyrimidine-preferring, hCNT2 is purine-preferring, and hCNT3 has broad selectivity for both purine (B94841) and pyrimidine nucleosides. solvobiotech.com Gemcitabine is a known substrate for hCNT1 and hCNT3. solvobiotech.com The involvement of CNTs in the transport of this compound analogues would enable their accumulation in target cells, potentially enhancing their therapeutic effect.

Studies in rhesus monkeys with 3'-deoxy-3'-fluorothymidine (FLT) have suggested the involvement of a carrier-mediated process for its transport across the blood-brain barrier, as indicated by a consistent cerebrospinal fluid to serum concentration ratio. nih.gov This underscores the importance of nucleoside transporters not only for cellular entry but also for distribution into sanctuary sites like the central nervous system.

Transporter FamilyTransporterTransport-Dependent OnSubstrate Analogue ExamplesCitation
Equilibrative (ENT)hENT1Concentration Gradient3'-deoxy-3'-fluorothymidine (FLT), Gemcitabine nih.govcollectionscanada.ca
Equilibrative (ENT)hENT2Concentration Gradient3'-deoxy-3'-fluorothymidine (FLT) researchgate.net
Concentrative (CNT)hCNT1Sodium GradientGemcitabine solvobiotech.com
Concentrative (CNT)hCNT3Sodium GradientGemcitabine solvobiotech.com

Molecular Mechanisms of Acquired Resistance in Research Models

Alterations in Activating Enzyme Expression or Activity (e.g., deoxycytidine kinase deficiency)

3'-Fluoro-3'-deoxycytidine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its cytotoxic effects. The initial and rate-limiting step in this activation cascade is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govmdpi.com Consequently, a primary mechanism of acquired resistance to this compound and other deoxycytidine analogs is the downregulation or loss of dCK activity. nih.gov

Deficiency in dCK prevents the conversion of the nucleoside analog to its monophosphate derivative, thereby halting its subsequent phosphorylation and rendering the compound inactive. nih.gov This mechanism has been extensively documented in various cancer cell lines selected for resistance to other deoxycytidine analogs such as cladribine (B1669150), clofarabine (B1669196), and cytarabine. For instance, human T-lymphoblastic leukemia CCRF-CEM cell lines made resistant to cladribine and clofarabine exhibited a profound deficiency in dCK activity, reduced to less than 5% of the parental cells. While direct studies on this compound are limited, the shared activation pathway strongly suggests that dCK deficiency is a critical mechanism of resistance to this compound as well. In a study on 5-aza-2'-deoxycytidine (decitabine), another deoxycytidine analog, resistance in an HL60 leukemia cell line was directly linked to a mutation in the DCK gene. ptfarm.pl

The regulation of dCK expression and activity is complex and can be influenced by various cellular factors. The promoter of the DCK gene is regulated by several ubiquitously expressed transcription factors. nih.gov Alterations in these regulatory pathways can lead to reduced dCK expression and subsequent drug resistance.

Table 1: Deoxycytidine Kinase (dCK) Activity in Resistant Leukemia Cell Lines

Cell LineResistant todCK Activity (% of Parental)Reference
CCRF-CEM/CdACladribine<5%
CCRF-CEM/CAFdAClofarabine<5%
HL60/DAC-RDecitabine (B1684300)Significantly reduced ptfarm.pl

This table presents data from studies on related deoxycytidine analogs, illustrating the common mechanism of dCK deficiency in acquired resistance.

Mutations in Viral or Cellular Polymerases Leading to Reduced Analog Incorporation

Once converted to its active triphosphate form, this compound triphosphate (FMdC-TP), the compound must be incorporated into nascent DNA strands by DNA polymerases to induce chain termination and cytotoxicity. aacrjournals.org Mutations in the target polymerases, whether of viral or cellular origin, can lead to resistance by reducing the efficiency of analog incorporation relative to the natural substrate, deoxycytidine triphosphate (dCTP).

In the context of antiviral research, particularly against HIV, mutations in the reverse transcriptase (RT) enzyme are a well-established mechanism of resistance to nucleoside analogs. For example, the M184V mutation in HIV RT is frequently selected for by cytidine (B196190) analogs like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are structurally related to this compound. aacrjournals.orgasm.org This mutation allows the enzyme to discriminate against the analog, reducing its incorporation into the viral DNA. While HIV-1 variants with the M184V mutation have been shown to be cross-resistant to FTC, they surprisingly remain susceptible to 3'-fluoro-3'-deoxythymidine, a related thymidine (B127349) analog. asm.org Specific mutations in viral polymerases conferring resistance directly to this compound have not been extensively reported, but the principle of polymerase-mediated discrimination is a highly probable resistance mechanism in viral models.

In cancer research models, resistance can arise from mutations in cellular DNA polymerases. The triphosphate form of this compound acts as a substrate for DNA polymerase α, leading to its incorporation into DNA and subsequent chain termination. aacrjournals.org It is plausible that mutations in the active site of DNA polymerase α or other relevant cellular polymerases could decrease the affinity for FMdC-TP, thereby conferring resistance. However, direct evidence from studies specifically investigating mutations in cellular polymerases as a mechanism of acquired resistance to this compound is currently limited. Interestingly, one study found that the triphosphate derivatives of several 3'-deoxyribonucleosides, including 5-fluoro-3'-deoxycytidine, were potent inhibitors of DNA primase but did not inhibit the replicative DNA polymerases α, δ, or ε, suggesting a complex interaction with the replication machinery. nih.gov

Table 2: Key Polymerase Mutations Conferring Resistance to Related Cytidine Analogs

Virus/Cell TypeCompoundPolymeraseKey Mutation(s)EffectReference
HIV-1Lamivudine (3TC) / Emtricitabine (FTC)Reverse TranscriptaseM184V/IReduced incorporation of analog aacrjournals.org
Hepatitis B VirusLamivudine (3TC)Reverse TranscriptaseM204V/IReduced incorporation of analog

This table highlights key resistance mutations for structurally similar cytidine analogs, suggesting potential parallel mechanisms for this compound.

Increased Catabolism or Efflux Mechanisms of the Compound in Research Systems

The intracellular concentration of the active form of this compound can be diminished by increased rates of drug catabolism or active transport out of the cell, representing another potential avenue for acquired resistance.

Catabolism of cytidine analogs often occurs through deamination by cytidine deaminase (CDA), which converts them to less active uridine (B1682114) analogs. pnas.org For example, 5-fluoro-2'-deoxycytidine (B1672315) is rapidly catabolized by CDA. pnas.org However, preclinical studies have indicated that this compound (Tezacitabine) is relatively resistant to this deamination process. aacrjournals.org This inherent stability suggests that increased catabolism by CDA may be a less significant mechanism of resistance to this particular compound compared to other cytidine analogs.

Cellular efflux, mediated by ATP-binding cassette (ABC) transporters, is a well-documented mechanism of multidrug resistance in cancer. aacrjournals.org These transporters can actively pump a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. While direct evidence specifically linking overexpression of an ABC transporter to acquired resistance to this compound is not prominent in the available literature, it remains a plausible mechanism based on the established role of these pumps in resistance to other nucleoside analogs and chemotherapeutic agents. For instance, multidrug resistance-associated proteins (MRPs) have been implicated in the efflux of other nucleoside analogs.

Furthermore, some studies suggest that nucleoside transporters, which are responsible for the uptake of these compounds into the cell, can also influence resistance. Reduced expression or activity of uptake transporters like human equilibrative nucleoside transporter 1 (hENT1) can limit the entry of the drug into the cell, thus contributing to resistance. researchgate.net

Advanced Research Strategies for 3 Fluoro 3 Deoxycytidine Analogues

Prodrug Design for Improved Intracellular Delivery and Bioactivation

A significant hurdle for the therapeutic efficacy of nucleoside analogues is their reliance on intracellular phosphorylation to become active triphosphate forms. nih.gov The initial phosphorylation step, often catalyzed by deoxycytidine kinase (dCK), is frequently the rate-limiting step in this activation pathway. nih.govnih.govtaylorandfrancis.com Consequently, developing prodrugs that can deliver the pre-phosphorylated form of the analogue into the cell is a key research strategy. acs.org

To circumvent the dependence on and potential resistance related to nucleoside kinases, researchers have developed nucleotide prodrugs, often referred to as "pronucleotides". nih.govcardiff.ac.uk These are designed to be neutral, lipid-soluble molecules that can passively diffuse across the cell membrane. acs.orgcardiff.ac.uk Once inside the cell, they are designed to be cleaved by intracellular enzymes to release the monophosphate of the nucleoside analogue, thereby bypassing the initial and often inefficient phosphorylation step. acs.orgnih.gov

One of the most successful approaches in this area is the phosphoramidate (B1195095) (ProTide) technology. acs.org This strategy involves masking the phosphate (B84403) group with an amino acid ester and an aryl group. acs.org Intracellular enzymes, such as cathepsin A and carboxylesterase, cleave these masking groups to release the nucleoside monophosphate. acs.orgacs.org This approach has been successfully applied to numerous antiviral and anticancer nucleoside analogues. acs.orgmdpi.com For instance, phosphoramidate prodrugs of gemcitabine (B846) have been synthesized and shown to be effective, particularly in cells deficient in deoxycytidine kinase. nih.gov

Another strategy involves creating triphosphate prodrugs . This ambitious approach aims to deliver the fully active triphosphate form of the nucleoside analogue directly into the cell, bypassing all three phosphorylation steps. researchgate.netnih.gov Research on 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), a closely related analogue, has explored various triphosphate prodrugs designed for increased stability and selective activation. researchgate.netnih.gov These prodrugs often feature bioreversible masking units on the terminal phosphate group that are cleaved intracellularly. researchgate.net

Prodrug StrategyMechanismKey AdvantageRepresentative Analogues Studied
Phosphoramidate (ProTide) An aryl group and an amino acid ester mask the monophosphate, which are cleaved intracellularly by enzymes like cathepsin A. acs.orgacs.orgBypasses the initial, rate-limiting phosphorylation step and can overcome kinase-deficiency resistance. nih.govresearchgate.netGemcitabine nih.gov, 5-fluoro-2'-deoxyuridine (B1346552) nih.gov, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) aacrjournals.org
Triphosphate Prodrugs The active triphosphate form is masked with lipophilic, bioreversible groups to facilitate cell entry. researchgate.netBypasses all three phosphorylation steps, delivering the active drug directly. researchgate.netnih.gov3'-deoxy-3'-fluorothymidine (FLT) researchgate.netnih.gov
S-acyl-2-thioethyl (SATE) SATE groups are attached to the phosphate, which are cleaved by cellular esterases to release the nucleotide. acs.orgProvides an alternative enzymatic cleavage pathway for nucleotide release.Various nucleoside analogues.

This table provides an interactive overview of different prodrug strategies designed to bypass phosphorylation.

Targeted delivery aims to concentrate a therapeutic agent at the site of disease, minimizing systemic toxicity. Enzyme-activated prodrug therapies are a primary example of this approach.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step strategy. First, an antibody-enzyme conjugate is administered, which localizes to tumor cells by binding to tumor-specific antigens. After the unbound conjugate is cleared from circulation, a non-toxic prodrug is given systemically. creative-biolabs.com The enzyme localized at the tumor site then converts the prodrug into its potent, cytotoxic form, achieving high drug concentrations specifically at the tumor. creative-biolabs.comnih.gov To reduce the immunogenicity associated with non-human enzymes, research has focused on engineering human enzymes, such as human purine (B94841) nucleoside phosphorylase (PNP), to activate novel prodrugs. creative-biolabs.comnih.govnih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a similar concept where a gene encoding a foreign enzyme is delivered specifically to tumor cells. The expressed enzyme then activates a systemically administered prodrug. This approach has been explored with various enzyme/prodrug combinations.

These targeted systems offer a sophisticated method for activating nucleoside analogues like 3'-Fluoro-3'-deoxycytidine derivatives precisely where they are needed, enhancing their therapeutic window. Research in this area includes developing mutant enzymes with altered substrate specificities to activate a wider range of nucleoside-based prodrugs. nih.govnih.gov

Combination Research Strategies with Other Molecular Agents

Combining this compound analogues with other therapeutic agents is a strategy to enhance efficacy, overcome drug resistance, and target multiple cellular pathways simultaneously. The rationale is often based on synergistic interactions, where the combined effect is greater than the sum of the individual effects.

Research has shown that combining different nucleoside analogues or a nucleoside analogue with an agent that modulates its metabolism or mechanism of action can be highly effective. For example:

Combination with other Nucleoside Analogues: Studies involving gemcitabine, a difluoro-deoxycytidine analogue, have shown synergistic effects when combined with other agents like remdesivir (B604916) against SARS-CoV-2. pnas.org

Inhibition of Catabolism: 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) is rapidly broken down by cytidine (B196190) deaminase. aacrjournals.org Combining FdCyd with an inhibitor of this enzyme, such as tetrahydrouridine (B1681287), can increase the bioavailability and therapeutic effect of the nucleoside analogue. aacrjournals.orgcancer.govresearchgate.net

Synergy with Epigenetic Drugs: Combining the DNA methylation inhibitor 5-aza-2'-deoxycytidine with the histone methyltransferase inhibitor 3-deazaneplanocin (B1662806) A (DZNep) has shown synergistic antineoplastic action in myeloid leukemia cells. frontiersin.orgcapes.gov.br This approach targets two different epigenetic silencing mechanisms.

Potentiation of Cytotoxicity: The CTP synthetase inhibitor 3-deazauridine (B583639) has been shown to potentiate the cytotoxicity of thymidine (B127349) by reducing intracellular levels of deoxycytidine 5'-triphosphate, creating a synergistic effect against human tumor cells. nih.gov

A study on 3'-fluoro-3'-deoxythymidine (FLT) demonstrated synergistic inhibition of HIV-1 replication when combined with recombinant soluble CD4 and interferon-alpha. nih.gov These findings support the principle that combination regimens can provide greater therapeutic benefit than single-agent approaches and provide a framework for investigating similar combinations with this compound analogues.

Development as Research Tools (e.g., radiolabeled probes for mechanistic studies)

Beyond their therapeutic potential, this compound analogues are valuable as research tools, particularly when radiolabeled for use in Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that can visualize and quantify physiological processes in vivo.

Radiolabeling a nucleoside analogue with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F), allows for the real-time tracking of its biodistribution and uptake. This provides a powerful method for studying DNA synthesis and cellular proliferation, which are hallmarks of cancer and inflammation.

[¹⁸F]FAC (1-(2'-deoxy-2'-[¹⁸F]fluoroarabinofuranosyl) cytosine) , a cytosine analogue, has been developed as a PET radiotracer. snmjournals.orgpnas.org It measures deoxyribonucleoside salvage, a pathway that is highly active in immune cells. pnas.org Research has shown that [¹⁸F]FAC PET can visualize brain-infiltrating leukocytes in animal models of multiple sclerosis, demonstrating its utility in imaging neuroinflammation. snmjournals.orgpnas.org However, its clinical utility has been questioned due to rapid metabolism in humans by cytidine deaminase. researchgate.net

Another key radiolabeled probe is [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) , a thymidine analogue. nih.gov [¹⁸F]FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle. nih.gov The phosphorylated [¹⁸F]FLT is trapped inside the cell, and its accumulation provides a measure of cellular proliferation. nih.gov [¹⁸F]FLT PET is used in oncology research to assess tumor response to therapy.

Developing an ¹⁸F-labeled version of this compound could provide a specific probe for imaging deoxycytidine kinase (dCK) activity or for tracking the analogue's uptake and targeting in preclinical models. Such a tool would be invaluable for mechanistic studies, optimizing drug delivery systems, and as a potential companion diagnostic.

Radiolabeled ProbeParent NucleosidePrimary Enzyme for TrappingPrimary Research ApplicationKey Findings
[¹⁸F]FAC CytosineDeoxycytidine kinase (dCK) researchgate.netImaging immune cell infiltration and inflammation. snmjournals.orgpnas.orgCan visualize brain-infiltrating leukocytes in mouse models, but has limitations in humans due to metabolism. snmjournals.orgresearchgate.net
[¹⁸F]FLT ThymidineThymidine kinase 1 (TK1) nih.govImaging cellular proliferation in oncology.Widely used to monitor tumor response to therapy, though its uptake can be confounded by certain drugs like gemcitabine.
[¹⁸F]CFA AdenineDeoxycytidine kinase (dCK) researchgate.netImaging dCK activity.Identified as a candidate PET probe for dCK with potentially superior specificity in humans compared to [¹⁸F]FAC. researchgate.net

This interactive table summarizes key radiolabeled nucleoside analogues used as research probes in PET imaging.

Concluding Perspectives and Future Research Directions

Summary of Key Research Findings on 3'-Fluoro-3'-deoxycytidine and its Analogues

This compound is a synthetic nucleoside analogue belonging to a class of compounds that has garnered significant scientific interest for its potential therapeutic applications. The defining structural feature of this compound is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar moiety with a fluorine atom (F). This modification significantly alters the molecule's chemical properties and its interactions with cellular and viral enzymes, forming the basis of its biological activity.

The primary mechanism of action for this compound and its related analogues lies in their ability to interfere with DNA and RNA synthesis. medchemexpress.com After entering a cell, these compounds are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases. acs.org If incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of replication.

Research has primarily focused on two main areas of therapeutic potential:

Antiviral Activity: Numerous studies have explored the efficacy of 3'-fluoro-substituted nucleosides against a variety of viruses. For instance, analogues like 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) have shown potent inhibitory activity against Human Immunodeficiency Virus (HIV). researchgate.net The antiviral spectrum of fluorinated nucleosides also includes activity against Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and various flaviviruses such as Tick-borne Encephalitis Virus (TBEV), West Nile Virus (WNV), and Zika Virus (ZIKV). acs.orgsciforum.netnih.gov The selectivity of these compounds often relies on the higher affinity of viral polymerases for the analogue compared to host cell polymerases.

Anticancer Activity: The ability of these compounds to halt DNA synthesis makes them promising candidates for cancer chemotherapy. medchemexpress.com Rapidly proliferating cancer cells have a high demand for nucleosides for DNA replication, making them particularly susceptible to agents that disrupt this process. medchemexpress.comresearchgate.net Analogues such as Gemcitabine (B846) (2′,2′-difluoro-2′-deoxycytidine) are established anticancer drugs. nih.gov Research indicates that purine (B94841) and pyrimidine (B1678525) nucleoside analogues can induce apoptosis (programmed cell death) in malignant cells, particularly in lymphoid malignancies. medchemexpress.com

The modification of the base (e.g., cytidine (B196190), uridine (B1682114), thymidine (B127349), adenosine) and further substitutions on the sugar ring or base have led to the creation of a wide array of analogues with varied potency and selectivity. sciforum.netnih.gov

Table 1: Selected this compound Analogues and Their Investigated Activities

Compound NameKey Structural ModificationInvestigated ActivityKey Findings
3'-Deoxy-3'-fluorothymidine (FLT)Thymine baseAnti-HIVPotent inhibitor of HIV replication, but development was halted due to toxicity. researchgate.net
3'-Deoxy-3'-fluoroadenosineAdenine baseAntiviral (Flaviviruses)Showed potent, low-micromolar inhibition of TBEV, WNV, and ZIKV replication in vitro. nih.gov
2',3'-Dideoxy-3'-fluoro-β-L-cytidine (β-L-FdCTP)L-enantiomer, triphosphate formAnti-HBVEffective inhibitor of HBV DNA polymerase. acs.org
3'-Deoxy-3'-fluorouridineUracil baseAntiviral (HCV)Demonstrated effectiveness against Hepatitis C virus.

Unexplored Research Avenues and Gaps in Understanding the Compound's Biology

Despite promising findings, significant gaps remain in the understanding of this compound and its analogues. A primary challenge is achieving a high degree of selectivity to minimize off-target effects and associated toxicity. While some analogues show preferential inhibition of viral enzymes, the potential for interaction with human cellular polymerases, particularly mitochondrial DNA polymerase γ, remains a concern and a critical area for further investigation. acs.orgresearchgate.net

Key unexplored research avenues include:

Comprehensive Resistance Profiling: While resistance to some nucleoside analogues like AZT is well-documented, the mechanisms and propensity for viral or cancer cell resistance to this compound specifically are not fully characterized. researchgate.net Systematic studies are needed to identify potential resistance mutations in viral polymerases or cellular kinases and to devise strategies to overcome them.

Metabolic Pathway Elucidation: The precise intracellular metabolic pathways, including phosphorylation, catabolism, and potential feedback inhibition on nucleotide synthesis, are not completely understood for many analogues. pnas.org For example, the activity of cytidine deaminase can convert cytidine-based analogues to their uridine counterparts, altering their biological activity and metabolic fate. pnas.orgnih.gov A deeper understanding of these pathways in different cell types (e.g., normal vs. cancerous, different tissue origins) is crucial for predicting efficacy and toxicity.

Structure-Toxicity Relationships: While structure-activity relationships are a focus, a systematic exploration of structure-toxicity relationships is less common. Understanding how specific structural modifications (e.g., stereochemistry, additional fluorination) influence toxicity profiles, such as hematopoietic toxicity observed with FLT, is essential for designing safer therapeutic agents. researchgate.net

Long-Term Cellular Consequences: The long-term effects of incorporation of these analogues into cellular DNA, even at low levels, are not well-known. Research into potential mutagenicity, effects on DNA repair mechanisms, and epigenetic modifications is warranted.

Combinatorial Therapeutic Strategies: There is a significant opportunity to explore the synergistic potential of 3'-fluoro-nucleosides with other therapeutic agents. For instance, combining them with inhibitors of cytidine deaminase could enhance their efficacy. pnas.org Further research into combinations with other antiviral agents, chemotherapies, or targeted therapies could reveal more effective treatment regimens.

Potential for Novel Research Tool Development and Mechanistic Probes

Beyond direct therapeutic applications, this compound and its analogues possess significant potential as tools for basic scientific research and as mechanistic probes to investigate fundamental biological processes.

Probing Enzyme Function: These compounds serve as valuable probes for studying the structure, function, and kinetics of various cellular and viral polymerases and nucleoside kinases. By comparing the interaction of different analogues with an enzyme, researchers can map the enzyme's active site and better understand its substrate specificity.

Imaging Cellular Proliferation: A particularly successful application has been the development of radiolabeled analogues for Positron Emission Tomography (PET) imaging. 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a well-established PET tracer used to visualize and quantify cellular proliferation in tumors. researchgate.netresearchgate.netsnmjournals.org The uptake of [¹⁸F]FLT is dependent on the activity of thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. researchgate.netresearchgate.net This allows for non-invasive monitoring of tumor growth and assessment of response to therapy. snmjournals.orgnih.gov There is potential to develop other radiolabeled cytidine analogues, such as 5-[¹⁸F]fluoro-2′-deoxycytidine, to probe different aspects of nucleotide metabolism, like the activity of deoxycytidine kinase (dCK). researchgate.net

Studying Nucleotide Metabolism: The use of these analogues can help dissect the complexities of the nucleotide salvage and de novo synthesis pathways. researchgate.net For example, the "flare" phenomenon, where treatment with certain chemotherapy drugs like 5-fluorouracil (B62378) leads to an initial increase in [¹⁸F]FLT uptake, has provided insights into the dynamic interplay between these two pathways. researchgate.net

Investigating DNA Repair Mechanisms: The incorporation of a chain-terminating analogue into DNA triggers cellular DNA damage responses. Studying how cells recognize and attempt to repair DNA strands containing these analogues can provide valuable information about the intricacies of DNA repair pathways.

Q & A

Q. How can advanced imaging techniques (e.g., PET) be adapted to study this compound’s biodistribution in vivo?

  • Methodological Answer : Synthesize an ¹⁸F-labeled analog for PET imaging. Validate specificity by co-administering competitive inhibitors (e.g., thymidine) and quantify uptake in target tissues (e.g., tumors) using kinetic modeling (e.g., Patlak analysis). Compare with 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT) as a reference tracer .

Data Contradiction Analysis

  • Example : If cytotoxicity varies between studies, consider differences in:
    • Cell culture conditions (e.g., serum concentration affecting nucleoside uptake).
    • Metabolic activation (e.g., expression of kinases required for phosphorylation to the active triphosphate form).
    • Assay endpoints (e.g., ATP-based vs. apoptosis markers). Replicate experiments under standardized conditions and include isogenic cell lines to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Fluoro-3'-deoxycytidine
Reactant of Route 2
3'-Fluoro-3'-deoxycytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.